2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile
Description
2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile is a heterocyclic compound featuring a pyrimidine core linked via a sulfanyl group to a 2,5-dichloro-substituted thienyl moiety and an acetonitrile functional group. Its molecular structure (C₁₁H₅Cl₂N₃S₂) suggests applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing chloro and nitrile groups, which may enhance reactivity or binding affinity in biological systems.
Properties
IUPAC Name |
2-[4-(2,5-dichlorothiophen-3-yl)pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3S2/c11-8-5-6(9(12)17-8)7-1-3-14-10(15-7)16-4-2-13/h1,3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINCXHPSKIZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(SC(=C2)Cl)Cl)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to interact with different biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Analog 1: 2-((4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl)sulfanyl)acetonitrile (CAS 339278-43-2)
- Structure : Shares a pyrimidine-sulfanyl-acetonitrile backbone but replaces the 2,5-dichloro-3-thienyl group with a 2-thienylvinyl substituent .
- Key Differences: Substituent Effects: The absence of chlorine atoms reduces electron-withdrawing effects and hydrophobicity compared to the target compound. The vinyl group introduces conformational flexibility and extended π-conjugation. Molecular Weight: 259.35 g/mol (vs.
- Implications : The dichloro substitution in the target compound may enhance binding to hydrophobic pockets in biological targets or improve metabolic stability.
Analog 2: Nitro Analog of Compound 2 (2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione)
Analog 3: Tozasertib (MK-0457/VX-680)
- Structure : Contains a pyrimidine-sulfanyl-phenyl backbone but incorporates a 4-methylpiperazinyl group and cyclopropanecarboxamide .
- Key Differences: Complexity: Tozasertib’s additional substituents (e.g., piperazine) enhance its role as an Aurora kinase inhibitor, highlighting how peripheral modifications can dictate target specificity.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The sulfanyl linkage in the target compound and Analog 1 suggests compatibility with nucleophilic aromatic substitution, a common strategy in heterocyclic chemistry .
- Structure-Activity Relationships (SAR) :
- Chlorine atoms may enhance lipophilicity and membrane permeability.
- The nitrile group could serve as a hydrogen-bond acceptor or participate in click chemistry for bioconjugation.
Biological Activity
The compound 2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile is a complex organic molecule notable for its potential biological activities. Its structure incorporates a pyrimidine ring and a thienyl group, which contribute to its reactivity and pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 273.16 g/mol. The compound features:
- Dichloro substituents on the thienyl ring.
- A pyrimidine ring , which is known for its diverse biological activities.
- A sulfanyl group that enhances its reactivity.
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-2-chloropyrimidine | Amino group instead of thienyl | Antimicrobial |
| 2,4-Dichloropyrimidine | Dichloro substitutions | Anti-inflammatory |
| 5-Methylthio-2-pyrimidinamine | Methylthio group | Anticancer |
| 5-(2-Thienyl)-pyrimidine | Thienyl substitution | Antimicrobial |
The unique combination of dichlorinated and thienyl groups in this compound may enhance its biological profile compared to other derivatives.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the thienyl and pyrimidine rings contributes to significant antimicrobial effects against various pathogens.
- Anticancer Properties : Studies have shown that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The dichloro substitutions may enhance anti-inflammatory activity by modulating inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various pyrimidine derivatives, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option.
- Anticancer Research : A series of in vitro experiments revealed that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming cell death through apoptotic pathways.
- Inflammation Model Studies : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. Histopathological examinations showed decreased tissue edema and infiltration of inflammatory cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : Molecular docking studies indicate potential binding affinity to receptors involved in inflammation and cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
